Physicochemical properties of azetidine-piperidine linked compounds
Physicochemical properties of azetidine-piperidine linked compounds
An In-Depth Technical Guide to the Physicochemical Properties of Azetidine-Piperidine Linked Compounds
Abstract
In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized Absorption, Distribution, Metabolism, and Excretion (ADME) profiles is paramount. Small, saturated heterocycles have emerged as powerful tools for fine-tuning these properties. This guide provides an in-depth analysis of the physicochemical characteristics of molecules incorporating a linked azetidine and piperidine scaffold. We will explore the unique contributions of each ring system to critical parameters such as lipophilicity, aqueous solubility, basicity, and metabolic stability. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational principles and actionable experimental protocols to guide the synthesis and evaluation of this promising class of compounds.
Introduction: The Strategic Value of Azetidine-Piperidine Scaffolds
The drive towards molecules with greater three-dimensionality has positioned saturated heterocycles as "privileged scaffolds" in drug discovery.[1] Unlike their flat, aromatic counterparts, these sp³-rich structures offer superior spatial diversity, often leading to enhanced target specificity and improved physicochemical properties.[2]
The combination of an azetidine and a piperidine ring within a single molecule presents a compelling strategy for property modulation:
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Azetidine (4-membered ring): This strained ring system offers a unique balance of chemical stability and conformational rigidity.[3][4] Its incorporation is a well-established tactic to enhance metabolic stability, increase aqueous solubility, and act as a rigid linker or vector for exiting a binding pocket, all while contributing minimally to molecular weight and lipophilicity.[2][4] The ring strain of approximately 25.4 kcal/mol makes it significantly more stable than aziridine, yet it provides unique avenues for synthetic functionalization.[3]
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Piperidine (6-membered ring): As one of the most ubiquitous heterocycles in approved drugs, the piperidine ring is a versatile scaffold known for its strong basicity and well-defined conformational preferences (chair conformations).[5][6] It frequently serves as a key pharmacophoric element, but its size can increase lipophilicity. Judicious modification of piperidine-containing compounds is often necessary to improve solubility and lower lipophilicity.[7]
By linking these two motifs, medicinal chemists can leverage the solubility-enhancing and metabolically robust nature of azetidine to balance the pharmacological utility and potential lipophilic character of the piperidine core. This guide will dissect the key properties that define this interplay.
Lipophilicity (LogP & LogD): Balancing Water and Fat Solubility
Lipophilicity is a critical determinant of a drug's ability to cross cell membranes, its plasma protein binding, and its overall ADMET profile. It is most commonly expressed as the partition coefficient (LogP) or the distribution coefficient (LogD).
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LogP: Measures the partitioning of the neutral form of a compound between an organic phase (typically n-octanol) and an aqueous phase.[8]
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LogD: A more physiologically relevant measure, as it accounts for the partitioning of all species (neutral and ionized) at a specific pH.[9] For basic compounds like azetidine-piperidine derivatives, LogD will be significantly lower than LogP at physiological pH (7.4) due to protonation.
Causality in Experimental Choice: The "shake-flask" method is the gold standard for its directness and accuracy, providing unambiguous data for lead optimization.[8] While computationally predicted values (cLogP) are useful for initial library design, experimental determination is essential for validating these predictions and making critical project decisions.[10]
Experimental Protocol: Shake-Flask LogD₇.₄ Determination
This protocol outlines the benchmark method for determining the distribution coefficient at physiological pH.
Methodology Steps:
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Preparation of Phases:
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Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
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Saturate n-octanol with the PBS buffer by stirring vigorously for 24 hours, then allow the phases to separate.
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Saturate the PBS buffer with n-octanol in the same manner. This pre-saturation is critical to prevent volume changes during the experiment.
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Compound Preparation:
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Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
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Partitioning:
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In a glass vial, combine 1 mL of the saturated n-octanol and 1 mL of the saturated PBS.
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Spike a small volume (e.g., 10 µL) of the compound stock solution into the biphasic system. The final concentration should be detectable by the chosen analytical method but low enough to ensure solubility in both phases.
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Cap the vial tightly and shake vigorously on a mechanical shaker for 1-2 hours at a constant temperature (e.g., 25°C) to allow partitioning to reach equilibrium.
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Phase Separation:
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Centrifuge the vial at >2000 x g for 15-20 minutes to ensure complete separation of the two phases.
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Quantification:
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Carefully withdraw an aliquot from the aqueous phase (bottom) and the n-octanol phase (top).
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Prepare a standard curve for the compound in each phase.
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Quantify the concentration of the compound in each aliquot using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy.
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Calculation:
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Calculate LogD using the formula: LogD₇.₄ = log₁₀ ( [Compound]octanol / [Compound]aqueous )
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Self-Validation: The protocol's integrity is maintained by running known standards with established LogD values in parallel. The sum of the compound mass in both phases should be consistent with the initial amount added, accounting for experimental variability.
Basicity (pKa): The Ionization Constant
The pKa determines the degree of ionization of a compound at a given pH. [11]For nitrogenous bases like azetidine and piperidine, the pKa refers to the equilibrium constant of their conjugate acids. This property profoundly influences solubility, cell permeability, and target binding. [11]Both azetidine (pKa of conjugate acid ≈ 11.29) and piperidine (pKa ≈ 11.22) are strong bases, meaning they will be almost fully protonated and positively charged at physiological pH. [12][13]
| Heterocycle | pKa (Conjugate Acid) | General Characteristics |
|---|---|---|
| Azetidine | ~11.29 [12] | Strongly basic; protonated at pH 7.4. |
| Piperidine | ~11.22 [13]| Strongly basic; protonated at pH 7.4. |
Causality in Experimental Choice: UV-Vis spectrophotometry is a robust and widely accessible method for pKa determination, provided the molecule contains a chromophore whose absorbance spectrum changes upon ionization. [14]The change in the electronic environment near the ionizing nitrogen atom upon protonation often induces a detectable spectral shift.
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
Methodology Steps:
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Buffer Preparation:
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Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to pH 12) with known, precise pH values.
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Sample Preparation:
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Prepare a stock solution of the test compound.
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Create a set of samples by diluting the stock solution to a constant final concentration in each of the different pH buffers.
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Spectral Acquisition:
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Record the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for each sample.
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Data Analysis:
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Identify a wavelength where the absorbance difference between the fully protonated and neutral species is maximal.
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Plot the absorbance at this chosen wavelength against the pH of the buffers.
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The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which corresponds to the point where [neutral species] = [protonated species]. [14] Self-Validation: The presence of a clean isosbestic point—a wavelength where the absorbance remains constant across all pH values—is a strong indicator of a simple two-species equilibrium, validating the measurement. [14]
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Metabolic Stability: Predicting In Vivo Lifetime
Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily in the liver. [15][16]A compound that is metabolized too quickly will have a short half-life and poor bioavailability, while one that is too stable may accumulate and cause toxicity. [17][18]The introduction of azetidine is a known strategy to improve metabolic stability, as the strained ring can be less susceptible to metabolism by cytochrome P450 (CYP) enzymes compared to more flexible alkyl chains or larger rings. [2] Causality in Experimental Choice: An in vitro assay using human liver microsomes (HLM) is the standard initial screen for metabolic stability. [18]Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, such as CYPs. [15]This assay measures the intrinsic clearance (Clint) of a compound, which is essential for predicting its in vivo hepatic clearance. [17][19]
Experimental Protocol: Human Liver Microsome (HLM) Stability Assay
Methodology Steps:
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Reagent Preparation:
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Thaw pooled HLM on ice.
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Prepare a cofactor solution containing NADPH (the primary cofactor for CYP enzymes) in buffer.
-
Prepare a stock solution of the test compound.
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Incubation:
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In a 96-well plate, pre-warm the HLM and the test compound in buffer to 37°C.
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Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution.
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Control incubations are run in parallel without the NADPH cofactor to account for non-enzymatic degradation.
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Time-Point Quenching:
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At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a "stop solution," typically ice-cold acetonitrile containing an internal standard. The acetonitrile precipitates the microsomal proteins, halting enzymatic activity.
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Sample Processing:
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Centrifuge the plate to pellet the precipitated proteins.
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Transfer the supernatant, which contains the remaining parent compound, to a new plate for analysis.
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Quantification:
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Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
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Data Analysis:
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Plot the natural logarithm of the percentage of parent compound remaining versus time.
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The slope of the resulting line (k) is the elimination rate constant.
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Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
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Calculate intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / [protein concentration]).
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Self-Validation: High- and low-clearance control compounds (e.g., Verapamil and Warfarin) are run with each assay to ensure the HLM are metabolically active and the results are within the expected range.
Conclusion
The strategic incorporation of azetidine-piperidine linked scaffolds provides medicinal chemists with a powerful and versatile platform for optimizing the physicochemical properties of drug candidates. The azetidine moiety offers a reliable method to enhance aqueous solubility and metabolic stability while imposing conformational constraint. The piperidine ring remains a proven and effective pharmacophoric element. Understanding the interplay between these two rings through rigorous experimental evaluation of lipophilicity, solubility, basicity, and metabolic stability is essential for success. The protocols and principles outlined in this guide provide a robust framework for researchers to rationally design, synthesize, and advance molecules with superior drug-like properties, ultimately increasing the probability of translating a chemical entity into a clinical success.
References
Sources
- 1. ãWhitepaperãAzetidines in Drug Discovery [promotion.pharmablock.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Azetidines - Enamine [enamine.net]
- 5. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]
- 6. ijnrd.org [ijnrd.org]
- 7. Piperidine-renin inhibitors compounds with improved physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. acdlabs.com [acdlabs.com]
- 10. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Azetidine - Wikipedia [en.wikipedia.org]
- 13. Piperidine - Wikipedia [en.wikipedia.org]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 19. m.youtube.com [m.youtube.com]
